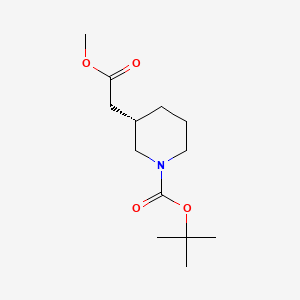

(S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

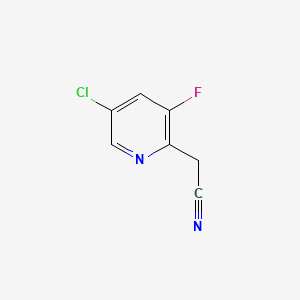

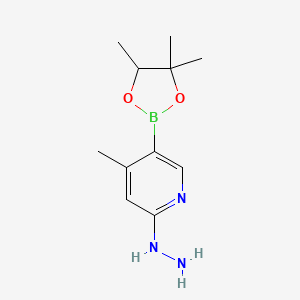

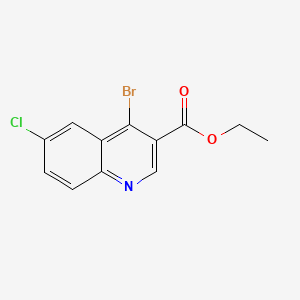

This compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and other active compounds . The tert-butyl and methoxy-2-oxoethyl groups attached to the piperidine ring could potentially alter its activity and properties .

Molecular Structure Analysis

The molecular structure of this compound would consist of a piperidine ring (a six-membered ring with one nitrogen atom), with a tert-butyl group, a carboxylate group, and a methoxy-2-oxoethyl group attached . The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis

As a piperidine derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the carboxylate group could make it a good nucleophile, while the methoxy-2-oxoethyl group could potentially be susceptible to reactions with strong bases .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis as a Key Intermediate : The compound has been used as a key intermediate in the synthesis of biologically active compounds like Vandetanib. The synthesis process involves acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).

- Structural Studies and Characterization : Derivatives of N-Boc piperazine have been synthesized and characterized, highlighting the compound's structural aspects via single-crystal X-ray diffraction and various spectroscopic studies (Kulkarni et al., 2016).

Medicinal Chemistry and Biological Activity

- Novel Inhibitor Synthesis : In the field of medicinal chemistry, this compound has contributed to the synthesis of novel inhibitors like triple reuptake inhibitors, demonstrating the importance of stereogenic centers and asymmetric reactions in drug development (Yamashita et al., 2015).

- Antibacterial and Antifungal Activities : Derivatives of this compound have shown moderate antibacterial and antifungal activities, indicating potential applications in treating microbial infections (Kulkarni et al., 2016).

Chemical Reactions and Synthesis

- Use in Various Chemical Syntheses : The compound has been utilized in the synthesis of various biologically active and structurally complex molecules, such as 6-methoxy-7-[(1-methyl-4-piperidine)]-4(3H)-quinazolone (Xiao-kai, 2013).

- Development of Advanced Synthesis Methods : Research has also focused on developing advanced synthesis methods for piperidine derivatives, which are valuable for pharmaceutical applications (Mamat, Flemming, & Köckerling, 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-5-6-10(9-14)8-11(15)17-4/h10H,5-9H2,1-4H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYQWISIPUWRJR-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652018 |

Source

|

| Record name | tert-Butyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

CAS RN |

1217737-76-2 |

Source

|

| Record name | tert-Butyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine](/img/structure/B566924.png)

![1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride](/img/structure/B566931.png)

![Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy](/img/structure/B566941.png)